![molecular formula C25H30O3 B588550 3-O-Benzyl 16-Epiestriol CAS No. 33116-58-4](/img/structure/B588550.png)
3-O-Benzyl 16-Epiestriol
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Overview
Description
3-O-Benzyl 16-Epiestriol is a chemical compound with the molecular formula C25H30O3 . It is a protected 16-Epiestriol .
Molecular Structure Analysis
The molecular weight of 3-O-Benzyl 16-Epiestriol is 378.50400 . The molecular structure of this compound is complex, with multiple carbon rings and functional groups .Scientific Research Applications
Breast Cancer Imaging
3-O-Benzyl 16-Epiestriol: is utilized in the synthesis of 16α-[18F]fluoroestradiol ([18F]FES) , a positron emission tomography (PET) radiotracer . This tracer is significant for imaging estrogen receptor-positive (ER+) breast cancer, providing a non-invasive method to assess and monitor the disease.
Drug Development
As a protected form of 16-Epiestriol, this compound serves as an intermediate in the development of new drugs . Its structure allows for further chemical modifications, which can lead to the creation of novel therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-FLEOUKIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742562 |
Source
|
Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl 16-Epiestriol | |
CAS RN |
33116-58-4 |
Source
|
Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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